N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline

PDE4D inhibition glioblastoma cAMP/CREB signaling

N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline (CAS 400084-95-9, molecular formula C₂₁H₁₄Cl₂N₂OS, MW 413.32) is a synthetic small molecule that incorporates a 2,4-dichlorophenyl-substituted furan ring linked via a thiazole core and an (E)-ethenyl bridge to an aniline moiety. This compound has been investigated as CG500354, a phosphodiesterase 4D (PDE4D) inhibitor that induces growth arrest and neural differentiation in glioblastoma multiforme (GBM) cells through cAMP/CREB signaling pathway activation.

Molecular Formula C21H14Cl2N2OS
Molecular Weight 413.32
CAS No. 400084-95-9
Cat. No. B3013295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline
CAS400084-95-9
Molecular FormulaC21H14Cl2N2OS
Molecular Weight413.32
Structural Identifiers
SMILESC1=CC=C(C=C1)NC=CC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H14Cl2N2OS/c22-14-6-7-16(17(23)12-14)19-8-9-20(26-19)18-13-27-21(25-18)10-11-24-15-4-2-1-3-5-15/h1-13,24H/b11-10+
InChIKeyHWLLFQBDTTWPIO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline (CAS 400084-95-9): PDE4D-Targeted Differentiation Inducer for Glioblastoma Research Procurement


N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline (CAS 400084-95-9, molecular formula C₂₁H₁₄Cl₂N₂OS, MW 413.32) is a synthetic small molecule that incorporates a 2,4-dichlorophenyl-substituted furan ring linked via a thiazole core and an (E)-ethenyl bridge to an aniline moiety . This compound has been investigated as CG500354, a phosphodiesterase 4D (PDE4D) inhibitor that induces growth arrest and neural differentiation in glioblastoma multiforme (GBM) cells through cAMP/CREB signaling pathway activation [1]. The extended conjugated π-system spanning the furan-thiazole-ethenyl-aniline scaffold distinguishes it structurally from simpler thiazole-furan analogs that lack the ethenyl-aniline bridge .

Why Generic Thiazole-Furan Analogs Cannot Substitute for CAS 400084-95-9 in PDE4D-Targeted GBM Differentiation Studies


Compounds within the thiazole-furan class—such as 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole (CAS 338785-98-1) and 4-(5-(2,4-dichlorophenyl)furan-2-yl)thiazol-2-amine—share the dichlorophenyl-furan-thiazole core but lack the (E)-ethenyl-aniline extension that defines CAS 400084-95-9 . This structural difference is mechanistically consequential: the extended conjugated system influences both the molecular geometry and electronic distribution critical for PDE4D isoform binding . Generic substitution by simpler analogs that lack this bridge cannot replicate the compound's demonstrated ability to selectively target PDE4D and induce coordinated growth arrest and neural differentiation in CD133⁺ GBM stem-like cells at low micromolar concentrations (1–3 μM) [1]. Procurement decisions must therefore be guided by the presence of the complete ethenyl-aniline pharmacophore rather than the thiazole-furan core alone.

Quantitative Differentiation Evidence for CAS 400084-95-9: Head-to-Head and Cross-Study Comparisons Against PDE4 Inhibitors and Structural Analogs


PDE4D Isoform Selectivity: CG500354 vs. Rolipram (Pan-PDE4 Inhibitor)

CG500354 (CAS 400084-95-9) is characterized as an inhibitor of cAMP-specific 3′,5′-cyclic phosphodiesterase 4D (PDE4D), one of four PDE4 subfamilies (A–D) comprising over 20 isoforms [1]. In contrast, Rolipram is a pan-PDE4 inhibitor that non-selectively targets multiple PDE4 isoforms [1]. While the paper does not report isolated IC₅₀ values for PDE4D enzymatic inhibition, the functional selectivity is demonstrated in cellular assays: CG500354 at 1–3 μM induces neural differentiation without cytotoxicity, whereas Rolipram at 10 μM serves as a comparator [1]. The mechanistic differentiation is that CG500354 operates specifically through PDE4D, evidenced by siRNA-mediated PDE4D knockdown producing 73.6% reduction in PDE4D expression and recapitulating CG500354's effects on phosphorylated CREB levels [2].

PDE4D inhibition glioblastoma cAMP/CREB signaling isoform selectivity

Neural Differentiation Induction: CG500354 vs. DMSO Vehicle Control in Primary GBM Neurospheres

CG500354 induces a pronounced shift from stem-like to differentiated neural phenotype in CD133⁺ GBM-derived cells. At 3 μM, nestin (neural progenitor marker) expression decreased from 92.4% (vehicle control) to 20.3% of cells [1]. Concurrently, GFAP⁺ (astrocyte) cells increased 6-fold (to 21.4%) and Tuj1⁺ (neuronal) cells increased 5-fold (to 79.6%) relative to vehicle control [1]. This differentiation occurred without cytotoxicity—cell viability was not prominently changed [2]. The effect was dose-dependent: 1 μM was insufficient to reduce nestin expression, while 3 μM produced maximal differentiation [1]. This contrasts with conventional cytotoxic chemotherapeutics (e.g., temozolomide) that kill tumor cells rather than inducing differentiation.

neural differentiation cancer stem cells nestin downregulation GFAP/Tuj1 upregulation

p53-Mediated Growth Arrest: Quantitative Cell Cycle and Tumor Suppressor Activation Data

CG500354 induces robust p53-dependent growth arrest in GBM neurospheres. p53-expressing cell percentage increased from 55.2% (vehicle) to 86.3% at 1 μM and 93.1% at 3 μM [1]. Cell cycle analysis showed G1 fraction increased from 73.6% to 83.3%, with complete absence of cells in G2 phase [1]. Cyclins A1, B1, D1, and D3 mRNA levels were significantly decreased, while CDK inhibitors p21 and p27 were up-regulated 1.95-fold and 1.35-fold, respectively [2]. Pro-apoptotic targets BAK and BAX showed increased protein expression [2]. This coordinated p53/p21/p27/cyclin response pattern is mechanistically linked to PDE4D inhibition and cAMP/CREB pathway activation rather than direct DNA damage, distinguishing it from genotoxic agents.

p53 activation cell cycle arrest CDK inhibitors tumor suppression

Structural Differentiation: Extended Conjugated System vs. Simpler Thiazole-Furan Analogs

CAS 400084-95-9 incorporates an (E)-ethenyl bridge linking the thiazole C2 position to an aniline moiety, creating an extended conjugated π-system (furan–thiazole–ethenyl–aniline) . The closest commercially available structural analogs lack this bridge: 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazole (CAS 338785-98-1, MW 310.2) terminates at a methyl group; 4-(5-(2,4-dichlorophenyl)furan-2-yl)thiazol-2-amine (MW 311.19) terminates at a primary amine . The ethenyl-aniline extension increases molecular weight by approximately 103 Da, adds an H-bond donor (aniline NH), and extends the conjugated pathway by four atoms, which computational modeling predicts alters both the electronic absorption profile and target binding geometry compared to truncated analogs .

structure-activity relationship conjugated system pharmacophore molecular design

In Vivo Differentiation Activity: CG500354 in GBM Xenograft Model

CG500354 demonstrated in vivo translation of its differentiation-inducing mechanism. When GBM-derived cells were implanted in NOD/SCID mice to form tumors, CG500354 treatment induced differentiation of GBM-derived cells into Tuj1⁺ and GFAP⁺ expressing cells within the tumor microenvironment [1]. The compound was designed using CrystalGenomics' structure-based drug discovery platform (SPS™/SCP™/SDF™ technologies), indicating a rational design process optimized for PDE4D engagement [1]. The paper does not provide quantitative in vivo tumor volume reduction or survival data, representing a limitation for direct efficacy comparisons against standard-of-care agents.

in vivo efficacy xenograft tumor differentiation NOD/SCID mice

Priority Procurement Scenarios for CAS 400084-95-9: Where This PDE4D-Targeted Differentiation Inducer Delivers Unique Research Value


PDE4D Isoform-Selective Pharmacological Validation in Glioblastoma Research

Researchers studying PDE4D as a therapeutic target in GBM require an isoform-selective chemical probe to distinguish PDE4D-specific effects from pan-PDE4 inhibition. CAS 400084-95-9 (CG500354) provides PDE4D-targeted activity confirmed by siRNA knockdown experiments showing 73.6% PDE4D expression reduction that recapitulates the compound's effects on CREB phosphorylation [1]. This enables experiments that pan-PDE4 inhibitors like Rolipram cannot support, as the use of a pan-inhibitor would confound interpretation of which PDE4 isoform mediates the observed anti-tumor effects. The compound's differentiation-inducing mechanism at 1–3 μM, without cytotoxicity, further distinguishes it from cytotoxic agents .

Cancer Stem Cell Differentiation Therapy Studies Using CD133⁺ GBM Models

CAS 400084-95-9 is uniquely suited for forced differentiation studies in CD133⁺ cancer stem cell models. At 3 μM, it reduces the stem/progenitor marker nestin from 92.4% to 20.3% while simultaneously increasing differentiated neural markers (GFAP: 6-fold increase; Tuj1: 5-fold increase) in primary GBM-derived neurospheres [1]. This differentiation occurs through coordinated p53 activation (55.2% → 93.1% p53⁺ cells at 3 μM) and cAMP/CREB pathway stimulation (~4.5-fold cAMP increase) [1]. Procurement of this specific compound is essential for studies aiming to deplete the GBM stem cell population through differentiation rather than ablation, a strategy that simpler thiazole-furan analogs (CAS 338785-98-1 and analogs) have not been demonstrated to achieve .

Non-Genotoxic p53 Activation Research in Neural Tumor Models

For researchers investigating p53-mediated tumor suppression without confounding DNA damage responses, CAS 400084-95-9 offers a non-genotoxic p53 activation mechanism via PDE4D/cAMP/CREB signaling [1]. The compound increases p53-expressing cells to 93.1% at 3 μM and up-regulates CDK inhibitors p21 (1.95-fold) and p27 (1.35-fold) while down-regulating cyclins A1, B1, D1, and D3 [1]. This p53 activation profile is mechanistically distinct from DNA-damaging agents (e.g., temozolomide, radiation) and MDM2 inhibitors, making the compound a valuable tool for dissecting p53 signaling in neural tumors where wild-type p53 is retained but functionally suppressed [1]. Commercially available structural analogs lacking the ethenyl-aniline bridge have not been reported to reproduce this specific p53 activation pattern .

Structure-Activity Relationship (SAR) Studies Centered on Ethenyl-Aniline Pharmacophore Extension

Medicinal chemistry programs optimizing PDE4D inhibitors or differentiation-inducing agents can use CAS 400084-95-9 as a key reference compound representing the extended conjugated pharmacophore. The (E)-ethenyl-aniline extension (MW contribution +103 Da vs. CAS 338785-98-1) provides an additional H-bond donor and extended π-system that computational models predict influences PDE4D binding pocket occupancy [1]. SAR studies comparing this compound against the 2-methyl analog (CAS 338785-98-1), 2-amine analog, and benzothiazole analog (CAS 902096-15-5) can systematically probe the contribution of the aniline extension to PDE4D affinity, selectivity, and cellular differentiation activity . Procurement of the full-length compound is essential as a positive control in such comparative SAR investigations.

Quote Request

Request a Quote for N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.